N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide
CAS No.: 690962-10-8
Cat. No.: VC6656005
Molecular Formula: C17H19NO4S
Molecular Weight: 333.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690962-10-8 |
|---|---|
| Molecular Formula | C17H19NO4S |
| Molecular Weight | 333.4 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide |
| Standard InChI | InChI=1S/C17H19NO4S/c1-17(2,3)12-4-7-14(8-5-12)23(19,20)18-13-6-9-15-16(10-13)22-11-21-15/h4-10,18H,11H2,1-3H3 |
| Standard InChI Key | DHHKDVRFWHKBKY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Structure and Properties
N-(1,3-Benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide (molecular formula: , molecular weight: 333.4 g/mol) features a sulfonamide bridge connecting two aromatic systems: a 1,3-benzodioxole ring and a 4-tert-butylbenzene group. The tert-butyl substituent introduces steric bulk, potentially influencing the compound’s solubility and intermolecular interactions. The benzodioxole moiety, with its fused oxygen-containing ring, may enhance electronic delocalization and stability .
Structural Features
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Sulfonamide group: The linkage serves as a key pharmacophore in many bioactive molecules, often contributing to hydrogen bonding and target binding .
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Benzodioxole system: This bicyclic structure is associated with metabolic stability and has been utilized in compounds targeting neurological and inflammatory pathways.
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tert-Butyl substituent: The bulky alkyl group at the para position of the benzene ring may modulate lipophilicity and steric effects, impacting bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.4 g/mol |
| Key Functional Groups | Sulfonamide, benzodioxole, tert-butyl |
| Solubility | Likely low water solubility due to aromatic and alkyl groups |
Synthesis and Reaction Pathways
The synthesis of N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide follows established sulfonamide formation protocols. A plausible route involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 5-amino-1,3-benzodioxole under basic conditions .
Reaction Mechanism
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Sulfonyl Chloride Activation: The sulfonyl chloride reacts with a base (e.g., triethylamine) to generate a reactive sulfonate intermediate.
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Nucleophilic Substitution: The amine group of 5-amino-1,3-benzodioxole attacks the electrophilic sulfur atom, displacing chloride and forming the sulfonamide bond.
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Workup: The product is purified via recrystallization or column chromatography to remove unreacted starting materials and byproducts.
Critical Parameters:
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Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
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Temperature control (typically 0–25°C) minimizes side reactions.
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Stoichiometric excess of the amine or sulfonyl chloride may improve yields.
Comparative Analysis with Related Sulfonamides
Table 2: Structural and Functional Comparisons
| Compound | Key Differences | Potential Advantages |
|---|---|---|
| 4-Methylbenzenesulfonamide | Lacks benzodioxole and tert-butyl | Higher solubility |
| N-(2-Naphthyl)sulfonamide | Larger aromatic system | Enhanced π-π stacking interactions |
| 4-tert-Butylbenzenesulfonamide | Lacks benzodioxole | Simplified synthesis |
The benzodioxole ring in N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide may confer unique electronic properties compared to simpler sulfonamides, potentially altering binding kinetics or metabolic stability.
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